molecular formula C10H9Cl2N5 B3032621 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 30355-61-4

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3032621
CAS No.: 30355-61-4
M. Wt: 270.12 g/mol
InChI Key: DTWDHFHKAFSOMF-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the chloromethylation of aromatic compounds. One common method involves the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This reaction produces the chloromethylated derivative through electrophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial for efficient and sustainable production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazine ring or the substituents.

    Condensation Reactions: The triazine ring can participate in condensation reactions with other compounds to form larger, more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazine derivatives, while oxidation or reduction can lead to changes in the functional groups attached to the triazine ring.

Scientific Research Applications

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

    6-(bromomethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-(chloromethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWDHFHKAFSOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275128
Record name 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30355-61-4
Record name 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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